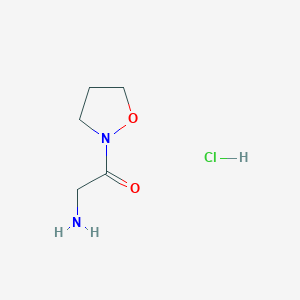

![molecular formula C7H11NO B2828088 (1S,6S)-2-Azabicyclo[4.2.0]octan-3-one CAS No. 2416219-24-2](/img/structure/B2828088.png)

(1S,6S)-2-Azabicyclo[4.2.0]octan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1S,6S)-2-Azabicyclo[4.2.0]octan-3-one” is a chemical compound . It contains a total of 22 bonds, including 10 non-H bonds, 1 multiple bond, 1 double bond, 1 four-membered ring, 1 six-membered ring, 1 eight-membered ring, and 1 ketone (aliphatic) .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the preparation of a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes using a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium (I) complex has been described . This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string "O=C2CCC1CCC1C2" . The compound has a molecular weight of 124.18028 g/mol . High-quality images of 3-dimensional (3D) molecular structures, molecular surfaces, molecular orbitals, and an optimized 3D structure datafile are available .Physical And Chemical Properties Analysis

“this compound” has a molecular formula of C8H12O and a molecular weight of 124.18028 g/mol . More detailed physical and chemical properties would require additional data or experimental analysis.Applications De Recherche Scientifique

Chiral Auxiliary in Asymmetric Syntheses

Martens and Lübben (1991) synthesized an enantiomerically pure bicyclic pyrrolidine derivative from "(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid" with high yield. This compound was utilized as an efficient chiral auxiliary in Michael-type reactions via enamines, highlighting its significance in enhancing the selectivity of chemical syntheses (J. Martens & S. Lübben, 1991).

Synthesis of Bicyclic Compounds

Gregory, Bullock, and Chen (1985) reported the synthesis of 2-azabicyclo[3.2.1]oct-3-enes, demonstrating the compound's versatility in forming structures with a spiro center. This work emphasizes the compound's role in generating complex bicyclic frameworks, which have applications in developing pharmaceuticals and materials with unique properties (B. Gregory, E. Bullock, & Teng-song Chen, 1985).

Desymmetrization and Metathesis Reactions

Burke, Müller, and Beaudry (1999) explored a new strategy for synthesizing 6,8-dioxabicyclo[3.2.1]octane skeletons, common in natural products, by desymmetrization of trienes via ring-closing metathesis. Their method provides a novel approach for accessing complex bicyclic structures, applicable in natural product synthesis and drug discovery (S. D. Burke, N. Müller, & C. Beaudry, 1999).

Polymerization and Material Science

Mühlbach and Schulz (1988) investigated the structure of 1-azabicyclo[4.2.0]octane and its homopolymerization, revealing insights into the monomer's conformation and the polymer's properties. This research underscores the potential of such compounds in the development of novel materials with specific mechanical and thermal properties (K. Mühlbach & R. C. Schulz, 1988).

Host-Guest Chemistry

Zhang, Gramlich, Wang, and Nau (2002) conducted a detailed study on the host-guest complexation of bicyclic azoalkanes by beta-cyclodextrin. Their work provides valuable insights into the substituent effects on the kinetics and thermodynamics of complexation, highlighting the potential applications of these compounds in molecular recognition and sensor design (Xiangyang Zhang, G. Gramlich, Xiaojuan Wang, & W. Nau, 2002).

Propriétés

IUPAC Name |

(1S,6S)-2-azabicyclo[4.2.0]octan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c9-7-4-2-5-1-3-6(5)8-7/h5-6H,1-4H2,(H,8,9)/t5-,6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJZEAQMCMDCMV-WDSKDSINSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C1CCC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H]1CCC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

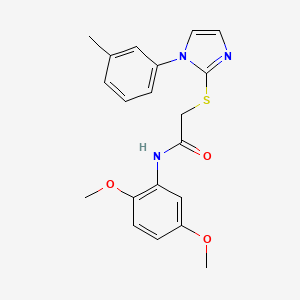

![methyl 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2828006.png)

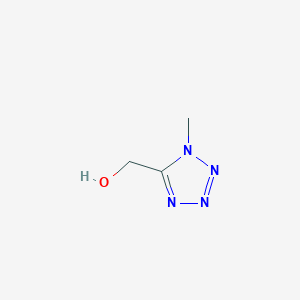

![6-Cyano-N-[[(2S,3S)-4-ethyl-3-(3-methylimidazol-4-yl)morpholin-2-yl]methyl]pyridine-3-carboxamide](/img/structure/B2828011.png)

![1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone](/img/structure/B2828013.png)

![2-(benzylthio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2828014.png)

![2-[(4-Nitrophenoxy)methyl]furan](/img/structure/B2828016.png)

![(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2828018.png)

![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2828019.png)

![hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B2828020.png)

![5-bromo-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide](/img/structure/B2828022.png)

![N-(2,3-dichlorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2828024.png)

![2-[[1-(2-Fluorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2828028.png)